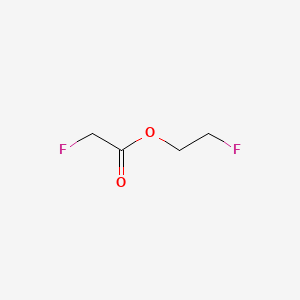
1,3,5-Triphenylbenzene-D18
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triphenylbenzene-D18 is an isotopically labeled derivative of 1,3,5-Triphenylbenzene. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the phenyl rings. The isotopic labeling with deuterium makes it particularly useful in various research applications, including spectroscopy and mechanistic studies .
准备方法
Synthetic Routes and Reaction Conditions
1,3,5-Triphenylbenzene-D18 can be synthesized through a series of organic reactions. One common method involves the deuteration of 1,3,5-Triphenylbenzene using deuterium gas or deuterated reagents under specific conditions. The reaction typically requires a catalyst and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and complete deuteration. The reaction conditions are optimized to maximize yield and purity .
化学反应分析
Types of Reactions
1,3,5-Triphenylbenzene-D18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1,3,5-Triphenylbenzene-D18 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in mechanistic studies and as a standard in spectroscopic analyses.
Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.
作用机制
The mechanism of action of 1,3,5-Triphenylbenzene-D18 is primarily related to its role as a deuterium-labeled compound. The presence of deuterium atoms allows researchers to track the compound’s behavior in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application, such as tracing metabolic pathways in biological studies or understanding reaction mechanisms in chemical research .
相似化合物的比较
1,3,5-Triphenylbenzene-D18 can be compared with other similar compounds, such as:
1,3,5-Triphenylbenzene: The non-deuterated version, which lacks the isotopic labeling.
1,3,5-Triferrocenylbenzene: A derivative with ferrocenyl groups, used in studies involving metallocenes.
1,3,5-Trisubstituted Benzene Derivatives: Compounds with various substituents on the phenyl rings, used in different research applications.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in spectroscopic and mechanistic studies .
属性
分子式 |
C24H18 |
|---|---|
分子量 |
324.5 g/mol |
IUPAC 名称 |
1,2,3,4,5-pentadeuterio-6-[2,4,6-trideuterio-3,5-bis(2,3,4,5,6-pentadeuteriophenyl)phenyl]benzene |
InChI |
InChI=1S/C24H18/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21/h1-18H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D,16D,17D,18D |
InChI 键 |
SXWIAEOZZQADEY-QICNJPGCSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


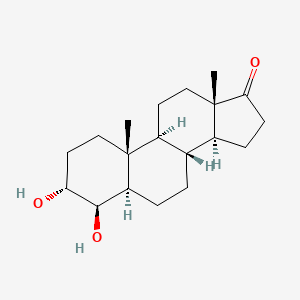

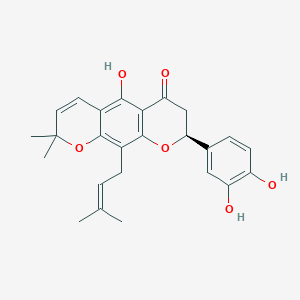
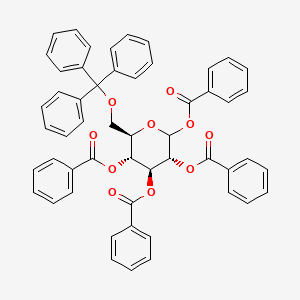
![4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid](/img/structure/B15290503.png)
![5-[3,5-bis(Trifluoromethyl)phenyl]-2-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15290506.png)
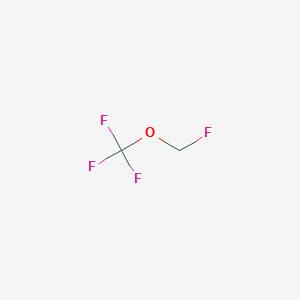
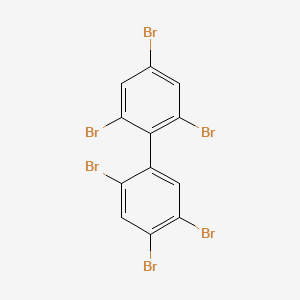
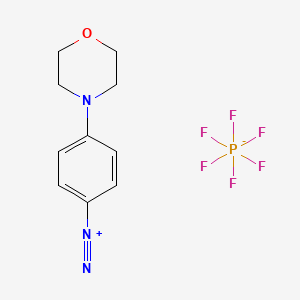

dimethylsilane](/img/structure/B15290524.png)
